Perfluoro-2-butyl-3-propyloxaziridine

Übersicht

Beschreibung

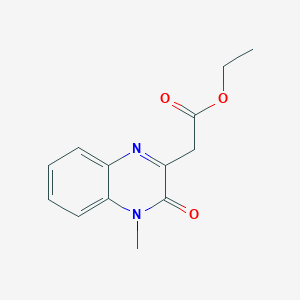

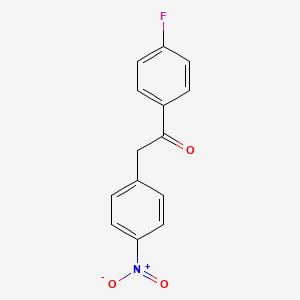

Perfluoro-2-butyl-3-propyloxaziridine is a synthetic organic compound belonging to the class of perfluorinated compounds (PFCs) . These molecules are characterized by having all hydrogen atoms in their hydrocarbon backbones replaced by fluorine atoms. Due to the strong carbon-fluorine bonds, PFCs exhibit remarkable thermal and chemical stability. They are resistant to biological degradation, leading to their persistence in the environment. Notably, perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) are commonly studied reference substances within this group .

Wissenschaftliche Forschungsanwendungen

Novel Reactions and Rearrangements

Perfluoro-2,3-dialkyloxaziridines, including perfluoro-2-butyl-3-propyloxaziridine, exhibit unique reactions and rearrangements. At elevated temperatures, they rearrange into specific alkoxy imines and react with antimony pentafluoride (SbF5) to form isomeric alkoxy imines. Their interaction with cesium fluoride (CsF) leads to the formation of acyl fluoride and N-fluoro imine, with the reaction conditions significantly affecting the product composition. Additionally, when perfluoro-2-butyl-3-propyloxaziridine reacts with polyfluoro ketones and carbonyl fluoride (COF2) in the presence of CsF in polar solvents, it results in the formation of alkoxy imines (Petrov & Desmarteau, 1993).

Oxidation of Secondary Alcohols

Perfluorinated oxaziridines, including perfluoro-2-butyl-3-propyloxaziridine, have been used for the oxidation of secondary alcohols to corresponding ketones. The reaction yields are high, and the process is clean, as demonstrated by the conversion of 2-propanol into acetone. This method extends to complex substrates like ethyl lactate, fenchyl alcohol, and androsterone, producing specific ketones (Desmarteau et al., 1992).

Oxyfunctionalization of Nonactivated Hydrocarbon Sites

Perfluoro-cis-2-n-butyl-3-n-propyloxaziridine can oxyfunctionalize nonactivated hydrocarbon sites of enantiopure compounds under mild conditions. The process is highly enantiospecific and maintains the configuration at the oxidized stereogenic center. This specificity is largely independent of the substrate's carbon framework and the presence of functional groups (Arnone et al., 1999).

Selective Sulfur Oxygenation in Agrochemicals

This compound has been used for the selective oxygenation of sulfur in various organophosphorus agrochemicals. The reaction with perfluoro cis-2-n-butyl-3-n-propyloxaziridine results in high yields of sulfoxide derivatives without overoxidation to sulfone products. This method is valuable for producing analytical environmental standards of sulfoxides and sulfones (Terreni et al., 1995).

Regioselective Oxyfunctionalization of Adamantane Derivatives

Perfluoro-cis-2-n-butyl-3-n-propyloxaziridine exhibits excellent regioselectivity in oxyfunctionalizing bridgehead adamantane derivatives, yielding 3-substituted adamantan-1-ols. The process tolerates various organic functional groups and provides an approach to synthesizing polyfunctional adamantane derivatives under mild conditions (Sorochinsky et al., 1997).

Eigenschaften

IUPAC Name |

3-fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxaziridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F17NO/c9-1(10,5(17,18)19)3(13,14)7(23,24)26-8(25,27-26)4(15,16)2(11,12)6(20,21)22 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGJBZXVLOXHPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(N(O1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40897097 | |

| Record name | Perfluoro-2-butyl-3-propyloxaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoro-2-butyl-3-propyloxaziridine | |

CAS RN |

143813-70-1 | |

| Record name | Perfluoro-2-butyl-3-propyloxaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Iodophenyl)methyl]dimethylamine](/img/structure/B3039914.png)

![1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B3039918.png)

![[(2R,3S,4S,5R,6S)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate](/img/structure/B3039924.png)